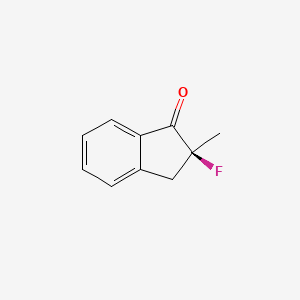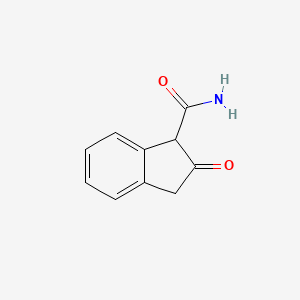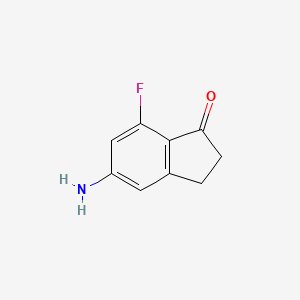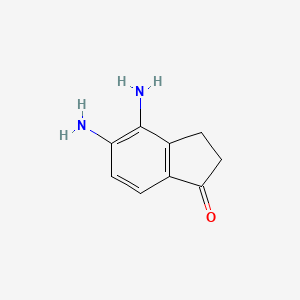
5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2,3-dihidro-1H-indeno-1-carbonitrilo es un derivado de indene fluorado.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-fluoro-2,3-dihidro-1H-indeno-1-carbonitrilo normalmente implica la fluoración de 2,3-dihidro-1H-indeno-1-carbonitrilo. Un método común es la fluoración directa usando un agente fluorante como Selectfluor. La reacción generalmente se lleva a cabo en un solvente orgánico como acetonitrilo bajo condiciones controladas de temperatura para asegurar la selectividad y el rendimiento.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso estaría optimizado para obtener rendimientos más altos y rentabilidad, a menudo involucrando reactores de flujo continuo y sistemas automatizados para mantener condiciones de reacción constantes.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: 5-Fluoro-2,3-dihidro-1H-indeno-1-carbonitrilo puede experimentar reacciones de oxidación para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en aminas primarias.
Sustitución: El átomo de flúor puede ser sustituido por otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio (LiAlH4) o hidrogenación catalítica.
Sustitución: Los nucleófilos como las aminas o los tioles pueden usarse en reacciones de sustitución, a menudo en presencia de una base.
Principales Productos Formados
Oxidación: Formación de 5-fluoro-2,3-dihidro-1H-indeno-1-ona o ácido 5-fluoro-2,3-dihidro-1H-indeno-1-carboxílico.
Reducción: Formación de 5-fluoro-2,3-dihidro-1H-indeno-1-amina.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
5-Fluoro-2,3-dihidro-1H-indeno-1-carbonitrilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos orgánicos fluorados más complejos.
Medicina: Investigado por su posible uso en el descubrimiento y desarrollo de fármacos, particularmente en el diseño de inhibidores enzimáticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 5-fluoro-2,3-dihidro-1H-indeno-1-carbonitrilo depende de su aplicación específica. En química medicinal, puede actuar como un inhibidor enzimático al unirse al sitio activo de la enzima, bloqueando así su actividad. El átomo de flúor puede mejorar la afinidad de unión y la selectividad debido a su electronegatividad y capacidad de formar fuertes enlaces de hidrógeno.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 5-fluoro-2,3-dihidro-1H-indeno-2-carboxílico
- 5-fluoro-2,3-dihidro-1H-indeno-1-ona
- 2-amino-2,3-dihidro-1H-indeno-5-carboxamida
Singularidad
5-Fluoro-2,3-dihidro-1H-indeno-1-carbonitrilo es único debido a la presencia de un átomo de flúor y un grupo nitrilo, que imparten propiedades químicas y físicas distintas. El átomo de flúor mejora la estabilidad y la reactividad del compuesto, mientras que el grupo nitrilo proporciona un sitio para una mayor funcionalización.
Propiedades
Número CAS |
915030-25-0 |
|---|---|
Fórmula molecular |
C10H8FN |
Peso molecular |
161.18 g/mol |
Nombre IUPAC |
5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |
InChI |
InChI=1S/C10H8FN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2H2 |
Clave InChI |
WWGIROKSWOXQFB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1C#N)C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B11917664.png)
![2H-Cyclopenta[B]quinoxaline](/img/structure/B11917672.png)




![3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile](/img/structure/B11917702.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11917704.png)
![2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11917705.png)

![6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B11917719.png)

